Cas no 552-80-7 (Phenol,4,4'-[(1E)-1,2-dimethyl-1,2-ethenediyl]bis-)
552-80-7 structure
Product Name:Phenol,4,4'-[(1E)-1,2-dimethyl-1,2-ethenediyl]bis-
Numero CAS:552-80-7
MF:C16H16O2
MW:240.297044754028
CID:368941
PubChem ID:3004636
Update Time:2025-04-19
Phenol,4,4'-[(1E)-1,2-dimethyl-1,2-ethenediyl]bis- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol,4,4'-[(1E)-1,2-dimethyl-1,2-ethenediyl]bis-
- 4,4'-Stilbenediol, trans-.α.,.α.'-dimethyl-
- DIMETHYLSTILBESTROL
- 2,3-bis(4-hydroxyphenyl)-2-butene
- 2,3-Bis-(4-hydroxy-phenyl)-but-2t-en
- 2,3-bis-(4-hydroxy-phenyl)-but-2t-ene
- 4,4'-(1,2-Dimethyl-1,2-ethenediyl)bis(phenol) (E)-
- 4,4'-(1,2-dimethyl-ethene-1,2-diyl)-bis-phenol
- 4,4'-[(E)-2-Butene-2,3-diyl]bisphenol
- ALPHAALPHADIMETHYL44STILBENEDIOL
- Dimethylstilbesterol
- E-4,4'-[1,2-dimethyl-1,2-ethenediyl]bisphenol
- Nsc45946
- trans-2,3-bis(4'-hydroxyphenyl)-2-butene
- 4-[(E)-3-(4-hydroxyphenyl)but-2-en-2-yl]phenol
- 13366-36-4
- NSC-45946
- NSC 45946
- BDBM50410510
- 4,4'-(2E)-but-2-ene-2,3-diyldiphenol
- CHEMBL269003
- AI3-61021
- 30L22Q8N9M
- Phenol,4'-(1,2-dimethyl-1,2-ethenediyl)bis-, (E)-
- NSC-658943
- 4,4'-Stilbenediol, alpha,alpha'-dimethyl-, (E)-
- alpha,alpha'-Dimethyl-4,4'-stilbenediol
- UNII-30L22Q8N9M
- Dimethylstilboestrol
- SCHEMBL125634
- 4,4'-Stilbenediol, .alpha.,.alpha.'-dimethyl-, (E)-
- dimethylstibestrol
- 4, .alpha.,.alpha.'-dimethyl-, (E)-
- Q27116241
- NSC658943
- SCHEMBL125635
- 4,2-dimethyl-1,2-ethenediyl)bis(phenol) (E)-
- .alpha.,4'-stilbenediol (E)-
- 4-[(E)-2-(4-hydroxyphenyl)-1-methyl-prop-1-enyl]phenol
- DTXSID2022468
- .alpha.,.alpha.'-Dimethyl-4,4'-stilbenediol
- alpha,alpha'-Dimethyl-4,4'-stilbenediol (E)-
- 4, trans-.alpha.,.alpha.'-dimethyl-
- 4,4'-(1,2-Dimethyl-1,2-ethenediyl)diphenol
- Phenol, 4,4'-(1,2-dimethyl-1,2-ethenediyl)bis-
- Phenol, 4,4'-((1E)-1,2-dimethyl-1,2-ethenediyl)bis-
- 552-80-7
- (E)-4,4'-(1,2-Dimethyl-1,2-ethenediyl)bisphenol
- 4,4'-Stilbenediol, alpha,alpha'-dimethyl
- CHEBI:34717
- BIDD:ER0155
- Phenol, 4,4'-(1,2-dimethyl-1,2-ethenediyl)bis-, (E)-
-
- Inchi: 1S/C16H16O2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-10,17-18H,1-2H3/b12-11+
- Chiave InChI: XPINIPXARSNZDM-VAWYXSNFSA-N
- Sorrisi: OC1C=CC(=CC=1)/C(/C)=C(\C)/C1C=CC(=CC=1)O
Proprietà calcolate
- Massa esatta: 240.11508
- Massa monoisotopica: 240.115029749g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 18
- Conta legami ruotabili: 2
- Complessità: 262
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.7
- Superficie polare topologica: 40.5Ų
Proprietà sperimentali
- Densità: 1.1228 (rough estimate)
- Punto di ebollizione: 323.02°C (rough estimate)
- Indice di rifrazione: 1.4700 (estimate)
- PSA: 40.46
Phenol,4,4'-[(1E)-1,2-dimethyl-1,2-ethenediyl]bis- Informazioni sulla sicurezza
- Termine di sicurezza:Experimental reproductive effects. Mutation data reported. When heated to decomposition it emits acrid smoke and irritating fumes.
Phenol,4,4'-[(1E)-1,2-dimethyl-1,2-ethenediyl]bis- Letteratura correlata
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
552-80-7 (Phenol,4,4'-[(1E)-1,2-dimethyl-1,2-ethenediyl]bis-) Prodotti correlati
- 91318-10-4(trans-Diethyl-1,1,1’,1’-stilbestrol-3,3’,5,5’-d8)
- 64054-77-9(Phenol,4-(1-methylethenyl)-, dimer)
- 22610-99-7(cis-Diethyl Stilbestrol)
- 4286-23-1(4-(prop-1-en-2-yl)phenol)
- 6898-97-1(4-4-(4-hydroxyphenyl)hex-3-en-3-ylphenol)
- 35752-78-4(4,4'-Dihydroxy-trans-α-methylstilbene)
- 56-53-1(Diethylstilbestrol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti